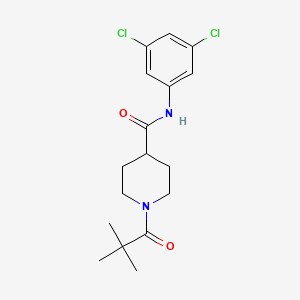

![molecular formula C23H19ClN2O2 B4585606 N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide](/img/structure/B4585606.png)

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide

Overview

Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including compounds similar to the one , typically involves complex chemical reactions. For instance, a study by Şahin et al. (2011) details the synthesis of benzoxazoline derivatives, providing insights into the general methodology that may be applicable to the synthesis of our compound of interest. These processes often involve several steps, including condensation reactions and the use of specific catalysts to achieve the desired molecular framework (Şahin, Salgın-Gökşen, Gökhan-Kelekçi, & Işık, 2011).

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by X-ray diffraction, NMR spectroscopy, and DFT studies. For example, the study mentioned above includes X-ray diffraction data to elucidate the crystal structure, providing a detailed look at the molecular geometry. DFT (Density Functional Theory) calculations further allow for a comparison with experimental data, offering a deeper understanding of the electronic structure and potential reactivity sites (Şahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving benzoxazole derivatives can vary widely, including facile condensation, oxidation, and substitution reactions. Patel and Dhameliya (2010) discuss the synthesis of N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, highlighting the type of chemical transformations that may be relevant to our compound. These reactions not only yield the core structure but also allow for functionalization at various positions to modify the compound's properties (Patel & Dhameliya, 2010).

Scientific Research Applications

Imaging Agents for Alzheimer's Disease

A series of novel 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles, related to the specified compound, were synthesized and evaluated for their potential as imaging probes for Alzheimer's Disease (AD)-related amyloid plaque. These compounds, particularly those with low-nanomolar binding affinities to the Abeta1-40 peptide, demonstrate potential utility in the development of diagnostic tools for AD through in vitro and in vivo evaluations, although challenges in crossing the blood-brain barrier were noted (Hausner et al., 2009).

Antiviral Activities

A series of new 5-chlorobenzotriazole derivatives, which share a core structural similarity with the target compound by featuring a chloro-substituted benzoxazole ring, were designed and synthesized. These compounds were tested for their antiviral activity against a range of RNA and DNA viruses. Notably, one derivative exhibited potent activity against the bovine viral diarrhea virus (BVDV), comparable to a reference drug, highlighting the potential of such compounds in antiviral drug development (Ibba et al., 2018).

Neurokinin-1 Receptor Antagonists

The synthesis and evaluation of an orally active, water-soluble neurokinin-1 (NK1) receptor antagonist demonstrates the broader therapeutic research applications of benzoxazole derivatives. This compound, designed for both intravenous and oral administration, showed effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, underscoring the versatility of benzoxazole derivatives in drug development (Harrison et al., 2001).

Anticonvulsant Agents

Novel 4-thiazolidinone derivatives, acting as agonists of benzodiazepine receptors, were synthesized and evaluated for their anticonvulsant properties. These compounds, incorporating essential functional groups for binding to benzodiazepine receptors, demonstrated significant anticonvulsant activity in tests, highlighting the potential of such derivatives in the development of new anticonvulsant medications (Faizi et al., 2017).

properties

IUPAC Name |

N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O2/c1-13-4-8-18(15(3)10-13)22(27)25-19-11-16(6-5-14(19)2)23-26-20-12-17(24)7-9-21(20)28-23/h4-12H,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXKEILPHPATMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(acetyloxy)methyl]-7-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4585524.png)

![ethyl 2-({2-[(2-methoxyethyl)thio]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4585534.png)

![2-{[2-oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl]thio}nicotinonitrile](/img/structure/B4585554.png)

![3-(4-chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-5-(methylthio)-1H-1,2,4-triazole](/img/structure/B4585558.png)

![N-[3-(aminocarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]-2,5-dimethyl-3-furamide](/img/structure/B4585569.png)

![2-{4-[4-(1H-indol-3-yl)butanoyl]-1-piperazinyl}-4-methylquinoline](/img/structure/B4585571.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4585574.png)

![{3-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetic acid](/img/structure/B4585589.png)

![2-[4-(2,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B4585620.png)

![1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4585627.png)

![methyl 1-[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4585628.png)

![3-cyclohexyl-N-{3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4585630.png)